2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- is a complex organic compound with a unique structure that combines elements of oxirene and benzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the oxirene ring and its subsequent fusion with the benzopyran structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound’s structure and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-2,2-diphenyl-
- 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-
- 2H-1-Benzopyran-2-one, 5,7-dimethoxy-
- 2H-1-Benzopyran-2-one, 7-methoxy-
Uniqueness
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- is unique due to its specific structural features, such as the presence of the oxirene ring and the methoxy and dimethyl groups.
Properties
CAS No. |
73385-35-0 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene |
InChI |
InChI=1S/C12H14O3/c1-12(2)11-10(14-11)8-5-4-7(13-3)6-9(8)15-12/h4-6,10-11H,1-3H3 |
InChI Key |
MPBWNBSVARCCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(O2)C3=C(O1)C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.